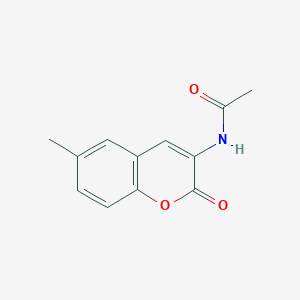![molecular formula C20H29N3O4 B5672352 3-{[(1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5672352.png)
3-{[(1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals that have been studied for their unique molecular and structural characteristics. Its relevance in scientific research stems from its distinctive molecular structure and the potential it holds for understanding the interactions and properties of similarly structured compounds.
Synthesis Analysis
The synthesis of related piperidine derivatives involves catalytic reactions that introduce functional groups into pyridine under mild conditions. Crotti et al. (2011) describe a regioselective introduction of a methoxycarbonyl methyl group into unsubstituted pyridine using copper(II) triflate, highlighting the compound's potential as a building block for polyfunctionalized derivatives (Crotti, Berti, & Pineschi, 2011).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been determined using X-ray diffraction analysis, revealing significant insights into their conformational flexibility and hydrogen bonding patterns. This flexibility and the ability to form extensive hydrogen bond networks are crucial for understanding the compound's molecular behavior (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Boto et al. (2001) developed a method for synthesizing 2,3-disubstituted pyrrolidines and piperidines, showcasing the versatility of these compounds in forming bicyclic systems present in many natural products. This method highlights the compound's reactivity and potential for creating diverse molecular structures (Boto, Hernández, de Leon, & Suárez, 2001).
Physical Properties Analysis
The physical properties of related compounds, such as their crystalline structure and hydrogen bonding capabilities, are crucial for understanding the compound's stability and reactivity. The study by Khan et al. (2013) on the molecular structure of a related compound stabilized by hydrogen bonding and C-H…π interactions provides valuable insights into these aspects (Khan, Ibrar, Lal, Altaf, & White, 2013).
Chemical Properties Analysis
Research on the synthesis and structural analysis of pyridine derivatives by Ganapathy et al. (2015) highlights the compound's chemical properties, including its reactivity and potential for forming diverse molecular structures. This research is instrumental in understanding the compound's chemical behavior and its implications for further scientific studies (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Propriétés
IUPAC Name |
2-methoxy-1-[4-[3-(pyridin-3-ylmethoxy)piperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-26-15-19(24)22-10-6-17(7-11-22)20(25)23-9-3-5-18(13-23)27-14-16-4-2-8-21-12-16/h2,4,8,12,17-18H,3,5-7,9-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZIAHUOQKJYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(1-{[1-(Methoxyacetyl)-4-piperidinyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5672270.png)

![5-(dimethylamino)-2-{2-[6-(methylthio)-3,4-dihydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5672284.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5672303.png)
![N-benzyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanamide](/img/structure/B5672307.png)
![2,3-dimethoxy-N-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]methyl}benzamide](/img/structure/B5672309.png)
![2-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5672313.png)
![2-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-4-quinolinecarboxylic acid](/img/structure/B5672317.png)
![6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine](/img/structure/B5672320.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5672327.png)
![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5672332.png)
![(4-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5672342.png)
![(3aR*,9bR*)-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5672359.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanamide hydrochloride](/img/structure/B5672367.png)